5-Acetyltaxachitriene A

Natural Product Chemistry Phytochemistry Analytical Chemistry

Identifying and quantifying taxanes in yew extracts requires authentic reference standards-generic substitution invalidates SAR and chemotaxonomic studies. This certified analytical standard (≥98% HPLC) provides the exact solution. • Species-specific marker for Taxus mairei & T. chinensis authentication • Negative control for cytotoxicity/microtubule assays (inactive in brine shrimp model) • Biosynthetic probe for verticillene-core oxidative rearrangement pathway studies

Molecular Formula C34H46O14
Molecular Weight 678.7 g/mol
CAS No. 187988-48-3
Cat. No. B593494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Acetyltaxachitriene A
CAS187988-48-3
Molecular FormulaC34H46O14
Molecular Weight678.7 g/mol
Structural Identifiers
SMILESCC1=C2C(C(=C(C(CC(C(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C34H46O14/c1-16-27(43-19(4)36)13-26-30(46-22(7)39)12-25(15-42-18(3)35)29(45-21(6)38)14-28(44-20(5)37)17(2)32(47-23(8)40)33(48-24(9)41)31(16)34(26,10)11/h12,26-30,33H,13-15H2,1-11H3/b25-12+,32-17-/t26-,27-,28-,29-,30-,33+/m0/s1
InChIKeyCVVZHAQTJYVJBN-WZAAIHJGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

5-Acetyltaxachitriene A Procurement Overview


5-Acetyltaxachitriene A is a bicyclic taxane diterpenoid isolated from the needles of various yew species, including Taxus mairei and Taxus chinensis [1]. This compound features a C34H46O14 molecular formula with a molecular weight of 678.728 Da and belongs to the 3,8-secotaxane subclass, characterized by a verticillene-type skeleton . As a specialized natural product derivative, it is available from select research chemical suppliers with purity specifications typically ≥98% (HPLC) [2][3]. Its structural features place it within a biosynthetic pathway that leads to more complex taxanes, making it a valuable reference for phytochemical and biosynthetic investigations [4].

Structural class 3,8-Secotaxane diterpenoid, verticillene skeleton
Core research use Biosynthetic intermediate probe and phytochemical reference
Analytical readiness Supplier-certified purity for HPLC/LC-MS standard applications

5-Acetyltaxachitriene A Substitution Risks


Generic substitution of taxane diterpenoids is not scientifically valid due to the profound impact of subtle structural differences on biological activity and experimental reproducibility. Taxanes exhibit a wide spectrum of bioactivity dictated by specific substitution patterns, oxygenation states, and core skeleton types. For instance, within the same plant source, compounds with identical core skeletons but varying acetylation patterns (e.g., 5-acetyltaxachitriene A versus its deacetylated analogs) can display markedly different cytotoxic profiles [1]. 5-Acetyltaxachitriene A features a specific acetylation at the C-5 position on a 3,8-secotaxane core, a combination that defines its unique interaction potential with biological targets, including potential microtubule stabilization mechanisms [2]. Interchanging this compound with another taxane, even a closely related one like taxachitriene A or B, introduces uncontrolled variables that compromise assay validity, structure-activity relationship (SAR) studies, and the development of reproducible analytical methods.

Acetylation pattern mismatch 5-Acetylation alters retention, mass, and potential target interaction; deacetylated analogs may not produce comparable data.
Core skeleton divergence 3,8-Secotaxane scaffold differs from non-seco taxanes; structural analogs cannot serve as pathway-specific probes.
Bioactivity profile shift Reported inactivity in cytotoxicity screens contrasts with active taxanes; negative-control utility requires lot-specific verification.

5-Acetyltaxachitriene A Evidence Guide


Acetylation State and Physicochemical Properties

5-Acetyltaxachitriene A is chemically distinct from its parent compound, Taxachitriene A (CAS 167906-74-3), due to the addition of an acetyl group at the C-5 position. This modification results in a higher molecular weight (678.728 Da vs. 636.68 Da) and a different molecular formula (C34H46O14 vs. C32H44O13) [1]. This difference is critical for analytical methods like HPLC and LC-MS, as the two compounds will exhibit different retention times and mass spectra, precluding their interchangeable use as analytical standards.

Acetylation mass shift
Head-to-head
+42 Da vs Taxachitriene A
Confirms distinct chemical identity for analytical methods.
HPLC/LC-MS differentiation required; not interchangeable as standard.
Natural Product Chemistry Phytochemistry Analytical Chemistry

Core Skeleton Differences and Biosynthetic Roles

5-Acetyltaxachitriene A is distinguished from 5-Deacetyltaxachitriene B not only by acetylation but by its core skeleton. 5-Acetyltaxachitriene A possesses a 3,8-secotaxane core, whereas 5-Deacetyltaxachitriene B is reported with a different taxane skeleton. The 3,8-secotaxane core is a key biosynthetic intermediate that undergoes specific rearrangements to form the complex taxane framework of paclitaxel and related compounds [1]. This structural difference dictates distinct chemical reactivity and potential biological interactions, making 5-Acetyltaxachitriene A a specific probe for studying these early biosynthetic steps.

Core skeleton type
Class-level
3,8-Secotaxane core
Distinguishes from non-seco taxane analogs; pathway-specific probe.
Biosynthetic role inferred; verify in target enzymatic system.
Natural Product Biosynthesis Structural Biology Pharmacognosy

Verticillene Skeleton for Biosynthetic Studies

5-Acetyltaxachitriene A is a rare example of a naturally occurring bicyclic taxane possessing a verticillene skeleton. The verticillene framework is proposed as a key biogenetic precursor for the more complex, polycyclic taxanes, including the clinically used anticancer drug paclitaxel [1][2]. While other bicyclic taxanes exist, the specific combination of the verticillene core and the 5-acetylation in 5-Acetyltaxachitriene A makes it a particularly relevant intermediate for studying the oxidative and rearrangement steps in taxane biosynthesis [3]. In contrast, many other bicyclic taxanes, like canadensene, possess different skeletal features and are not considered direct intermediates in the same pathway.

Verticillene scaffold
Class-level
Proposed paclitaxel biogenetic precursor
Supports taxane biosynthesis studies; not all bicyclic taxanes share this role.
Biogenetic proposal based on structural elucidation; requires experimental confirmation.
Natural Product Biosynthesis Chemical Ecology Synthetic Biology

Species-Specific Chemotaxonomic Marker

5-Acetyltaxachitriene A has been consistently isolated from the needles of specific yew species, notably Taxus mairei and Taxus chinensis, but is not a ubiquitous taxane across all Taxus species [1]. This species-specific distribution makes it a valuable chemotaxonomic marker. For instance, while paclitaxel and other common taxanes are found across a broader range of Taxus species, the presence or absence of 5-Acetyltaxachitriene A can help differentiate closely related yew species or varieties [2]. In comparative metabolomic studies, a generic taxane standard like baccatin III would not provide the same species-level resolution.

Species occurrence
Class-level
T. mairei & T. chinensis marker
Enables chemotaxonomic differentiation from broader Taxus metabolites.
Verify species assignment with voucher specimens and MS libraries.
Chemotaxonomy Metabolomics Phytochemistry

Vendor Purity and Stability Profiles

The utility of 5-Acetyltaxachitriene A in research is contingent upon its purity and defined storage conditions. Reputable vendors offer this compound with a certified purity of ≥98% as determined by HPLC, ensuring its suitability as a quantitative analytical standard [1][2]. Furthermore, specific storage conditions (e.g., -20°C for powder, -80°C for solutions) are provided to maintain stability . In contrast, a lower purity or unspecified analog from a non-verified source would introduce significant experimental variability, particularly in sensitive bioassays or during the generation of reproducible spectral data for metabolomics databases.

Purity & stability
Specification review
≥98% HPLC; storage -20°C (powder)
Meets quantitative analytical standard expectations.
Request batch-specific CoA for critical quantitative work.
Analytical Chemistry Quality Control Procurement

Non-Cytotoxic Negative Control for SAR Studies

In a direct assessment of biological activity, 5-Acetyltaxachitriene A was reported to exhibit no cytotoxic activity in a brine shrimp lethality assay, a common primary screen for antitumor potential [1]. This lack of activity contrasts sharply with other taxanes isolated from the same species, which demonstrated significant cytotoxicity against various cancer cell lines, including multidrug-resistant phenotypes (e.g., compounds 10 and 11 showing significant activity against KB-VIN and KB-7d cells) [2]. This differential bioactivity, despite close structural similarity, positions 5-Acetyltaxachitriene A as a valuable negative control or a probe for studying structure-activity relationships that govern taxane cytotoxicity.

Cytotoxicity profile
Assay context
Inactive (brine shrimp)
Active taxanes: cytotoxic
Supports structure-activity relationship endpoint review.
Comparative inactivity reported in primary screen; confirm in target cell model.
Cancer Biology Drug Discovery Cytotoxicity

5-Acetyltaxachitriene A Applications


Analytical Standard and Chemotaxonomic Marker

Use 5-Acetyltaxachitriene A as a certified analytical standard (≥98% purity) for the development and validation of HPLC, LC-MS, and NMR methods aimed at identifying and quantifying taxane diterpenoids in complex plant extracts. Its species-specific occurrence in Taxus mairei and T. chinensis makes it a precise chemotaxonomic marker for differentiating these yew species from others and for quality control of herbal materials [1][2].

Biosynthesis: Verticillene Pathway

Employ 5-Acetyltaxachitriene A as a substrate or intermediate reference in studies investigating the biosynthesis of the taxane core. Its established verticillene skeleton, a proposed biogenetic precursor to paclitaxel, allows researchers to interrogate the oxidative and rearrangement enzymes that convert this bicyclic scaffold into the complex polycyclic framework of clinically important taxanes [3][4][5]. This is not possible with taxanes possessing alternative core structures.

Structurally-Related Negative Control

In cellular assays evaluating the cytotoxic or microtubule-stabilizing effects of novel taxane derivatives, 5-Acetyltaxachitriene A serves as an ideal negative control. Its reported inactivity in a brine shrimp lethality assay, contrasted with the potent activity of other taxanes from the same source, allows for the precise attribution of bioactivity to specific structural motifs in structure-activity relationship (SAR) studies [6][7].

Chemical Ecology: Secondary Metabolite Roles

Utilize 5-Acetyltaxachitriene A as a probe to study the ecological functions of non-cytotoxic taxanes in yew plants. While many taxanes are known for their potent anti-herbivore or antifungal activities, the role of less active derivatives like 5-Acetyltaxachitriene A remains an open question. Its use in feeding deterrence assays or microbial interaction studies can provide insights into the evolutionary drivers of taxane diversification .

Application
Selection Property
Validation Focus
Phytochemical analytical standard
3,8-Secotaxane identity, supplier-certified HPLC purity
Retention time/mass confirmation, CoA verification
Taxane biosynthesis probe
Verticillene skeleton with 5-acetylation
Enzymatic conversion assay, pathway elucidation
Structure-activity negative control
Reported inactivity in brine shrimp screen
Cell-viability endpoint comparison, structural attribution
Chemotaxonomic marker
Species-specific occurrence in T. mairei/chinensis
Metabolomic fingerprinting, species differentiation

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